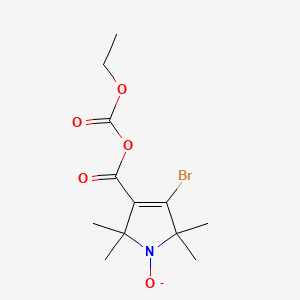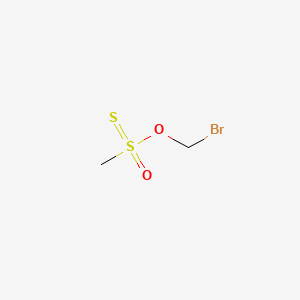
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Halogen-Containing Nitroxyl Radicals
Nitroxyl radicals, particularly those containing halogens like bromine, have been synthesized and characterized for their unique properties. Chudinov and Rozantsev (1983) reported the synthesis of various derivatives of 1-oxyl-3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives. These compounds exhibit low reactivity in nucleophilic substitution reactions at the carbonyl group when compared to analogous compounds not containing a bromine atom, a phenomenon attributed to the presence of the bromine atom. This work highlights the potential of these halogen-containing nitroxyl radicals in chemical synthesis and the study of reaction mechanisms involving carbonyl groups (Chudinov & Rozantsev, 1983).
Applications in Organic Synthesis
The derivatives of 2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including those related to Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate, are utilized in organic synthesis, particularly in the preparation of cyclic and acyclic compounds with potential activities on learning and memory processes. Pinza and Pifferi (1978) discussed the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, highlighting their relevance in medicinal chemistry and the synthesis of compounds with potential neurological benefits (Pinza & Pifferi, 1978).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrrole derivatives, have been extensively studied due to their wide range of biological activities. Patel, Patel, and Shah (2012) synthesized and determined the crystal structure of a halogen derivative of pyrrole, showcasing the methodological advancements in the synthesis and analysis of pyrrole-based compounds. This research provides insights into the structural basis of the biological activity of such compounds, which can be extended to understand the properties of ethyl 4-bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate (Patel, Patel, & Shah, 2012).
Eigenschaften
IUPAC Name |
ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMRDIVRTUHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrNO5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

